molecular formula C19H23F2N3O2S B12268916 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole

Cat. No.: B12268916
M. Wt: 395.5 g/mol
InChI Key: KTLAVIGJOQGMSO-UHFFFAOYSA-N
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Description

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a methoxy group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as trifluoroacetic acid .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a different functional group in place of the original one.

Scientific Research Applications

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]-4-methoxy-1,3-benzothiazole is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H23F2N3O2S

Molecular Weight

395.5 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C19H23F2N3O2S/c1-26-14-3-2-4-15-16(14)22-18(27-15)24-9-5-13(6-10-24)17(25)23-11-7-19(20,21)8-12-23/h2-4,13H,5-12H2,1H3

InChI Key

KTLAVIGJOQGMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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